Cas no 105064-28-6 (3-azidopropyl methanesulfonate)

3-azidopropyl methanesulfonate 化学的及び物理的性質
名前と識別子
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- 1-Propanol, 3-azido-, methanesulfonate (ester)
- 3-azidopropyl methanesulfonate
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- インチ: 1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3
- InChIKey: MNOUVZLUZFOHAJ-UHFFFAOYSA-N
- ほほえんだ: O(S(=O)(=O)C)CCCN=[N+]=[N-]
3-azidopropyl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54803-1.0g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 1g |
$642.0 | 2023-06-08 | |
Enamine | EN300-54803-2.5g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 2.5g |
$1260.0 | 2023-06-08 | |
Enamine | EN300-54803-10.0g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 10g |
$2762.0 | 2023-06-08 | |
Enamine | EN300-54803-0.05g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 0.05g |
$149.0 | 2023-06-08 | |
Enamine | EN300-54803-0.1g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 0.1g |
$221.0 | 2023-06-08 | |
A2B Chem LLC | AV42615-5g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 5g |
$2391.00 | 2024-04-20 | |
1PlusChem | 1P019XVB-5g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 5g |
$2364.00 | 2023-12-26 | |
1PlusChem | 1P019XVB-50mg |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 50mg |
$239.00 | 2023-12-26 | |
Enamine | EN300-54803-0.25g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 0.25g |
$315.0 | 2023-06-08 | |
Enamine | EN300-54803-0.5g |
3-azidopropyl methanesulfonate |
105064-28-6 | 95% | 0.5g |
$501.0 | 2023-06-08 |
3-azidopropyl methanesulfonate 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
3-azidopropyl methanesulfonateに関する追加情報
Comprehensive Overview of 3-azidopropyl methanesulfonate (CAS No. 105064-28-6): Properties, Applications, and Innovations
3-azidopropyl methanesulfonate (CAS No. 105064-28-6) is a specialized organic compound widely recognized for its utility in click chemistry, bioconjugation, and pharmaceutical research. This compound features a unique combination of an azido group and a methanesulfonate ester, making it a versatile intermediate for synthesizing complex molecules. Researchers and industries value its role in bioorthogonal reactions, where its high reactivity and selectivity enable efficient modifications of biomolecules without interfering with native biological processes.
The growing demand for 3-azidopropyl methanesulfonate is driven by advancements in drug discovery and biomaterials engineering. Its ability to facilitate site-specific labeling of proteins, nucleic acids, and polymers aligns with trends in precision medicine and targeted therapeutics. For instance, the compound is frequently employed in antibody-drug conjugate (ADC) development, a hot topic in oncology research. Users searching for "click chemistry reagents" or "azide-functionalized linkers" often encounter this compound due to its reliability in CuAAC reactions (copper-catalyzed azide-alkyne cycloaddition).
From a structural perspective, 3-azidopropyl methanesulfonate (CAS No. 105064-28-6) consists of a three-carbon alkyl chain terminated by an azido group (–N3) and a methanesulfonate (–OSO2CH3) leaving group. This design ensures compatibility with nucleophilic substitution reactions, enabling seamless integration into peptide synthesis or polymer functionalization. Recent studies highlight its use in nanoparticle surface modification, addressing search queries like "azide-coated nanoparticles for imaging"—a trending topic in nanomedicine.
In the context of green chemistry, 3-azidopropyl methanesulfonate stands out for its efficiency in minimizing byproducts. Researchers exploring "sustainable chemical synthesis" appreciate its role in reducing waste, as the azido group participates in clean, high-yield transformations. Additionally, its stability under physiological conditions makes it ideal for in vivo applications, a frequent focus of queries such as "biocompatible azide reagents."
The compound’s significance extends to material science, where it aids in designing smart hydrogels and responsive polymers. These materials are pivotal in tissue engineering and drug delivery systems, aligning with searches for "functionalized polymers for biomedical use." Its compatibility with photocrosslinking techniques further enhances its appeal for 3D bioprinting applications, a rapidly evolving field.
Quality control and handling of 3-azidopropyl methanesulfonate (CAS No. 105064-28-6) require adherence to standardized protocols. Analytical techniques like HPLC and NMR spectroscopy ensure purity, addressing common concerns about "reagent-grade azide compounds." Suppliers often emphasize its low moisture sensitivity and extended shelf life, critical for laboratories prioritizing reproducibility.
In summary, 3-azidopropyl methanesulfonate exemplifies innovation at the intersection of chemistry and biology. Its adaptability to high-throughput screening and modular synthesis positions it as a cornerstone in modern research. As interest grows in "next-generation bioconjugation tools" and "multifunctional linkers," this compound continues to inspire breakthroughs across disciplines.
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